molecular formula C13H26N2O4 B15089973 2-Methyl-2-propyl-1,3-propanediol carbamate diethylcarbamate CAS No. 25642-80-2

2-Methyl-2-propyl-1,3-propanediol carbamate diethylcarbamate

Cat. No.: B15089973
CAS No.: 25642-80-2
M. Wt: 274.36 g/mol
InChI Key: PWGUBEJVBRMAQL-UHFFFAOYSA-N
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Description

N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester involves several steps. One common method includes the reaction of N,N-diethylcarbamic acid with 2-(carbamoyloxymethyl)-2-methylpentanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods often include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact mechanism of action may vary, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylhexyl ester
  • N,N-Dimethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester
  • N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylbutyl ester

Uniqueness

N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester is unique due to its specific structure and the resulting properties. Its unique ester linkage and the presence of both carbamic acid and carbamoyloxymethyl groups contribute to its distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles and interactions with biological systems, making it valuable for specific research and industrial purposes.

Properties

CAS No.

25642-80-2

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate

InChI

InChI=1S/C13H26N2O4/c1-5-8-13(4,9-18-11(14)16)10-19-12(17)15(6-2)7-3/h5-10H2,1-4H3,(H2,14,16)

InChI Key

PWGUBEJVBRMAQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)N(CC)CC

Origin of Product

United States

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